Chromotropic acid disodium salt
Overview
Description
Chromotropic acid disodium salt is a chemical compound with the molecular formula C10H8O8S2Na2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its solubility in water and its role as an intermediate in the production of dyes and pigments .
Mechanism of Action
Target of Action
Chromotropic acid disodium salt, also known as 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt, Sodium chromotropate, or Disodium chromotropate, is primarily used as a chromogenic reagent . Its primary target is the compound dipyrone , which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and fever.
Mode of Action
The compound interacts with its target, dipyrone, through a chromogenic reaction . In this reaction, the this compound forms a colored complex with dipyrone, which can be detected and quantified. This interaction allows for the quantification of dipyrone in various pharmaceutical preparations .
Result of Action
The result of the action of this compound is the formation of a colored complex with dipyrone . This allows for the quantification of dipyrone in various pharmaceutical preparations, providing valuable information about the concentration of this drug in these preparations .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the chromogenic reaction . Additionally, the compound should be stored below +30°C to maintain its stability . It’s also important to avoid dust formation and inhalation, as it may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It is known to be employed as a chromogenic reagent in the quantification of certain compounds in pharmaceutical preparations
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to react with certain compounds to produce a color change, which is used in the quantification of these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Chromotropic acid disodium salt typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require the use of sulfuric acid and sodium hydroxide to introduce the sulfonic acid groups and the hydroxyl groups, respectively .
Industrial Production Methods
In industrial settings, the compound is produced by reacting naphthalene with sulfuric acid to form naphthalenedisulfonic acid, which is then hydroxylated using sodium hydroxide. The resulting product is then neutralized with sodium carbonate to form the disodium salt .
Chemical Reactions Analysis
Types of Reactions
Chromotropic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and sulfonic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chromotropic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in staining techniques for visualizing biological samples.
Industry: The compound is used in the production of chelating agents and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,7-naphthalenedisulfonic acid
- 2-Amino-1,5-naphthalenedisulfonic acid
- 3-Amino-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Uniqueness
Chromotropic acid disodium salt is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
Record name | Sodium chromotropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059609 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
Record name | Sodium chromotropate | |
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CAS No. |
129-96-4 | |
Record name | Sodium chromotropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
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